Archaeosine

説明

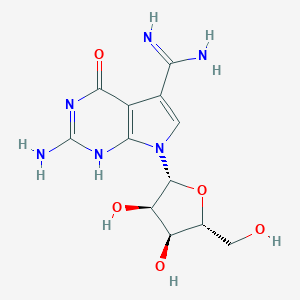

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2-amino-7-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-oxo-3H-pyrrolo[2,3-d]pyrimidine-5-carboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N6O5/c13-8(14)3-1-18(9-5(3)10(22)17-12(15)16-9)11-7(21)6(20)4(2-19)23-11/h1,4,6-7,11,19-21H,2H2,(H3,13,14)(H3,15,16,17,22)/t4-,6-,7-,11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEMQXWCOMFJRLS-RPKMEZRRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C2=C(N1C3C(C(C(O3)CO)O)O)N=C(NC2=O)N)C(=N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N=C(NC2=O)N)C(=N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N6O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801318234 | |

| Record name | Archaeosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801318234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

148608-52-0 | |

| Record name | Archaeosine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=148608-52-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Archaeosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0148608520 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Archaeosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801318234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Elucidation of Archaeosine Biosynthetic Pathways

Initial Base Exchange Mechanisms

A crucial step in archaeosine biosynthesis is the replacement of a guanine (B1146940) base with the precursor preQ₀ in the tRNA molecule. This reaction is catalyzed by a specific enzyme and occurs after the primary tRNA transcript has been synthesized.

Role of this compound tRNA Guanine Transglycosylase (ArcTGT) in 7-cyano-7-deazaguanine (preQ₀) Insertion

The enzyme responsible for the insertion of preQ₀ into tRNA is this compound tRNA guanine transglycosylase (ArcTGT). nih.govebi.ac.ukasm.orgresearchgate.net This enzyme catalyzes a base exchange reaction, where it removes the guanine base at position 15 (G15) of the D-loop in many archaeal tRNAs and replaces it with preQ₀. nih.govebi.ac.ukasm.orgresearchgate.netoup.comresearchgate.netresearchgate.netnih.gov This insertion of preQ₀ is a pivotal step, as it provides the direct precursor for the subsequent modifications that lead to this compound. nih.govnih.govmdpi.compdx.edu The gene encoding ArcTGT is designated as tgtA. nih.gov In some organisms, such as the thermo-acidophilic archaeon Thermoplasma acidophilum, ArcTGT has been shown to have multisite specificity, being responsible for the formation of this compound at both positions 13 and 15 in tRNALeu. oup.com

Post-transcriptional Nature of the Reaction

The modification of tRNA with this compound is a post-transcriptional event. researchgate.netasm.org This means that the base exchange reaction catalyzed by ArcTGT occurs on a fully transcribed tRNA molecule, rather than during the process of transcription. ebi.ac.ukasm.org The formation of this compound is one of the most complex post-transcriptional modifications known, and it is essential for the proper structure and function of tRNA in Archaea, particularly in thermophiles where it contributes to the thermal stability of the tRNA molecule. researchgate.netnih.govasm.org

Divergent Pathways in Archaeal Phyla

While the initial insertion of preQ₀ is a common step, the subsequent conversion to this compound varies between the major archaeal phyla, notably between Euryarchaeota and Crenarchaeota.

Euryarchaeotal Biosynthesis

In the phylum Euryarchaeota, the pathway for converting the preQ₀-modified tRNA into the final this compound-containing tRNA involves a key enzyme known as this compound Synthase.

This compound Synthase (ArcS) is the enzyme that catalyzes the final step in the this compound biosynthetic pathway in most Euryarchaeota. nih.govebi.ac.ukasm.orgoup.comnih.govnih.govmdpi.com It acts on the preQ₀-containing tRNA to form the characteristic formamidine (B1211174) group of this compound. researchgate.netnih.govmdpi.compdx.edu However, it has been discovered that ArcS does not act alone in all euryarchaeotes. researchgate.net

In several euryarchaeal species, including Thermococcus kodakarensis, Thermoplasma acidophilum, and Methanosarcina acetivorans, ArcS functions by catalyzing a lysine-transfer reaction. researchgate.netnii.ac.jp In this mechanism, ArcS transfers a lysine (B10760008) molecule to the cyano group of the preQ₀ base within the tRNA, forming a preQ₀-lysine (preQ₀-Lys) intermediate. asm.orgresearchgate.netnih.govresearchgate.netnii.ac.jpeurekalert.orgnih.gov This preQ₀-Lys intermediate is then converted to this compound by another enzyme, a radical S-adenosyl-L-methionine (SAM) enzyme for this compound formation (RaSEA), which often forms a complex with ArcS. researchgate.netresearchgate.netnii.ac.jpnih.gov The formation of the tRNA-preQ₀-Lys intermediate by ArcS also serves to prevent the reverse reaction catalyzed by ArcTGT, thus ensuring the forward progression of this compound biosynthesis. researchgate.netnih.gov Interestingly, recent research has shown that the L-shaped structure and the sequence of the tRNA are not essential for the lysine-transfer reaction by ArcS, as it can even act on preQ₀ nucleosides as a minimal substrate. researchgate.netnih.gov

Radical S-Adenosyl-L-Methionine Enzyme for this compound Formation (RaSEA) Action

In certain Euryarchaeota, the biosynthesis of this compound (G+) involves a key enzyme known as the Radical S-Adenosyl-L-methionine (SAM) enzyme for this compound Formation (RaSEA). nih.govkegg.jpkegg.jp RaSEA belongs to the vast radical SAM superfamily of enzymes, which utilize a [4Fe-4S] cluster and S-adenosyl-L-methionine to catalyze complex biochemical reactions. nih.govasm.org The general mechanism for radical SAM enzymes involves the reductive cleavage of SAM by the [4Fe-4S]¹⁺ cluster to generate a highly reactive 5′-deoxyadenosyl radical (5′-dAdo•). nih.govnsf.gov This radical is potent enough to initiate catalysis by abstracting a hydrogen atom from an otherwise unreactive substrate. nih.govnsf.gov

In the context of this compound synthesis, the substrate for RaSEA is a lysine-adduct intermediate formed on the tRNA (q₀kN-tRNA). nih.govresearchgate.net The proposed action of RaSEA involves the 5′-dAdo• radical abstracting a hydrogen atom from the ε-carbon of the lysine moiety attached to the preQ₀ precursor. nih.govasm.org This hydrogen abstraction activates the molecule, facilitating a subsequent C-N bond cleavage. nih.govasm.org This cleavage event is a critical step that ultimately leads to the formation of the formamidine group of this compound on the tRNA and releases a cyclized lysine by-product, 1-piperidine-6-carboxylic acid. nih.gov

ArcS-RaSEA Complex Formation and Functional Interdependence

While it was initially thought that the enzyme this compound Synthase (ArcS) could single-handedly convert preQ₀-modified tRNA to G+-tRNA, recent findings have revealed a more complex picture in many euryarchaeal organisms, including methanogens. nih.govnih.govasm.org In these organisms, ArcS forms a robust and stable complex with the radical SAM enzyme, RaSEA. nih.govresearchgate.net This discovery has led to the re-evaluation of their roles, proposing them as two subunits of a larger this compound synthase complex. nih.gov

The functional relationship between the two proteins is highly interdependent. ArcS acts as the α-subunit, responsible for the initial step of the reaction. It functions as a lysine transferase, catalyzing the transfer of L-lysine to the cyano group of the preQ₀ base already incorporated into the tRNA. nih.govresearchgate.netnih.gov This reaction forms a preQ₀-lysine adduct intermediate (q₀kN-tRNA). nih.govnih.govx-mol.net

Subsequently, RaSEA, acting as the β-subunit or lyase, engages this intermediate. nih.gov The ArcS-RaSEA complex then anaerobically converts the q₀kN-tRNA into the final G+-tRNA in a reaction that requires SAM. nih.govresearchgate.net This sequential action highlights a clear division of labor: ArcS prepares the substrate by adding lysine, and RaSEA executes the radical-based chemical rearrangement to form the final formamidine group. nih.govasm.org The formation of the preQ₀-Lys intermediate by ArcS also serves to prevent the reverse reaction of the tRNA-guanine transglycosylase (ArcTGT), thereby committing the precursor to the G+ biosynthetic pathway. nih.govx-mol.netresearchgate.net

Alternative Nitrogen Donor Utilization (e.g., Glutamine, Asparagine, Ammonium)

The source of nitrogen for the formamidine group of this compound varies depending on the specific biosynthetic pathway utilized by the organism.

L-lysine: In the euryarchaeotal pathway that employs the ArcS-RaSEA complex, the amino acid L-lysine serves as the nitrogen donor. nih.govresearchgate.net ArcS specifically transfers lysine to the preQ₀-tRNA intermediate, and the subsequent action of RaSEA results in the incorporation of one of its nitrogen atoms into the final formamidine structure. nih.govasm.org

Glutamine: In many Crenarchaeota that lack ArcS, an alternative enzyme system, GAT-QueC, is used. nih.govacs.org The "GAT" portion of this fused protein refers to a class-II glutamine amidotransferase domain. nih.govnih.govpdx.edu This domain catalyzes the hydrolysis of glutamine to produce ammonia (B1221849), which is then used by the synthase domain to form the formamidine group. nih.govasm.org

Ammonium: The QueF-like enzyme, another ArcS replacement in Crenarchaeota, also functions as an amidinotransferase. nih.govmdpi.com Studies of the QueF-like protein from Pyrobaculum calidifontis indicate it can utilize ammonia for the conversion. mdpi.com

Crenarchaeotal Biosynthesis and Alternative Enzyme Systems

While the ArcS-RaSEA system is prevalent in Euryarchaeota, a significant number of organisms in the Crenarchaeota phylum that are known to possess this compound in their tRNA lack the genes for ArcS. nih.govmdpi.compdx.edu This observation prompted research that led to the discovery of two distinct, non-homologous enzyme families that functionally replace ArcS in these organisms. nih.govacs.orgnih.govpdx.edu These alternative systems demonstrate the evolutionary diversity in solving the same biochemical challenge: the conversion of a nitrile group on a tRNA precursor into a formamidine group. asm.org

Identification of GAT-QueC Enzyme Family as ArcS Functional Replacements

Through comparative genomics, one of the identified ArcS replacements is the GAT-QueC enzyme family. nih.govacs.orgnih.govpdx.edu Proteins in this family are characterized by a distinctive two-domain fusion architecture. nih.govpdx.edu The N-terminal domain is homologous to class-II glutamine amidotransferases (GATase), which are known to hydrolyze glutamine to provide ammonia for biosynthetic reactions. nih.gov The C-terminal domain is homologous to QueC, the enzyme responsible for catalyzing an earlier step in the pathway—the formation of the preQ₀ precursor itself. nih.govmdpi.com The natural fusion of a GAT domain with a QueC-like domain made this protein family a prime candidate for the missing amidotransferase in these crenarchaeal species. nih.gov

Identification of QueF-like Enzyme Family as ArcS Functional Replacements

A second family of proteins that functionally replaces ArcS in Crenarchaeota is the QueF-like family. nih.govacs.orgnih.govpdx.edu These enzymes are homologous to the bacterial enzyme QueF, which is involved in the biosynthesis of the related modified nucleoside, queuosine (B110006). nih.govmdpi.com Both QueF and QueF-like proteins belong to the tunneling-fold (T-fold) structural superfamily. mdpi.comnih.gov

Despite the homology, there is a critical functional divergence. Bacterial QueF is an NADPH-dependent reductase that converts preQ₀ to preQ₁ (7-aminomethyl-7-deazaguanine). nih.govpdx.edu In contrast, archaeal QueF-like proteins lack the signature sequence motif required for binding the NADPH cofactor. nih.govpdx.edu Instead of performing a reduction, they are proposed to catalyze the amidation of the nitrile group of preQ₀ to form the formamidine group of G+, acting as an amidinotransferase. nih.govnih.govpdx.edu

Catalytic Activity of GAT-QueC and QueF-like in G+ Formation in Heterologous Systems

To validate the predicted functions of these novel enzyme families, heterologous expression systems were utilized. nih.govpdx.edupdx.edu The genes for GAT-QueC and QueF-like proteins from various crenarchaeal organisms were expressed in Escherichia coli strains that were genetically modified to lack components of their native queuosine pathway (e.g., ΔqueF or ΔqueC ΔqueF mutants). nih.govpdx.edu

The results of these experiments were conclusive. The expression of either the GAT-QueC or the QueF-like proteins in these E. coli systems led to the successful production of G+-modified tRNA. nih.govacs.orgpdx.edumdpi.com This demonstrated unequivocally that both enzyme families, despite being non-homologous to ArcS, can catalyze the final step of this compound biosynthesis—the conversion of preQ₀-tRNA to G+-tRNA. nih.govpdx.edu These findings confirmed their roles as functional replacements for ArcS in the crenarchaeal kingdom.

Data Tables

Table 1: Enzyme Systems for the Final Step of this compound Biosynthesis

| Enzyme System | Phylum/Domain | Components & Function | Nitrogen Donor |

| ArcS-RaSEA | Euryarchaeota | ArcS (α-subunit): Lysine transferase. nih.govRaSEA (β-subunit): Radical SAM lyase. nih.gov | L-lysine nih.gov |

| GAT-QueC | Crenarchaeota | GAT domain: Glutamine amidotransferase. nih.govQueC-like domain: Synthase. nih.gov | Glutamine nih.gov |

| QueF-like | Crenarchaeota | T-fold enzyme: Functions as an amidinotransferase. nih.govnih.gov | Ammonium mdpi.com |

This compound Salvage Pathways

In addition to the de novo synthesis of this compound, many archaeal species possess a salvage pathway to recycle this compound precursors from the turnover of tRNA. This pathway is an energy-conserving mechanism that reclaims the core molecular structures, ensuring a ready supply for the modification of new tRNA molecules.

The primary source of salvaged precursors is the degradation of mature, this compound-containing tRNA. During cellular turnover, tRNA is hydrolyzed, releasing its constituent nucleosides. The liberated this compound base is unstable and rapidly deaminates to form 7-cyano-7-deazaguanine, a compound also known as preQ₀. nih.gov This intermediate, preQ₀, is the central molecule reclaimed in the this compound salvage pathway. nih.govtheseed.org Some archaea, in fact, rely solely on this salvage mechanism, possessing what is known as the preQ₀ salvage pathway. theseed.org

The salvaged preQ₀ base is then reincorporated into a new, unmodified tRNA molecule at position 15 of the D-loop. This crucial step is catalyzed by the enzyme this compound tRNA-guanine transglycosylase (aTGT). researchgate.netebi.ac.uk The aTGT enzyme facilitates a base-exchange reaction, removing the genetically encoded guanine at that position and inserting the salvaged preQ₀ base without breaking the tRNA's phosphodiester backbone. ebi.ac.uk

Once preQ₀ is inserted into the tRNA, the final step is its conversion to the mature this compound (G+). The enzyme responsible for this final amidation reaction varies across different archaeal lineages.

In many Euryarchaeota, the final conversion of tRNA-bound preQ₀ to this compound is catalyzed by the enzyme this compound Synthase (ArcS). nih.govacs.orgpdx.edu ArcS is an ATP-independent amidinotransferase that completes the synthesis. nih.gov It has been suggested that ArcS is also required for the salvage route in certain Crenarchaeota. nih.gov

Many Crenarchaeota that contain this compound in their tRNA lack the gene for ArcS. nih.govacs.orgpdx.edu In these organisms, alternative enzymes have been identified through comparative genomics. These include two distinct protein families:

GAT-QueC: A two-domain protein featuring a glutamine amidotransferase (GAT) domain fused to a QueC-like domain. nih.govacs.orgpdx.edu

QueF-like: A family of proteins homologous to the bacterial enzyme QueF, which is involved in queuosine biosynthesis. nih.govacs.orgpdx.eduresearchgate.net

These findings reveal a diversity in the final steps of both the de novo and salvage pathways, highlighting the evolutionary adaptations in this compound biosynthesis. The core of the salvage pathway, however, remains the reclamation of preQ₀ and its reinsertion into tRNA by aTGT.

Table 1: Key Enzymes in the this compound Salvage Pathway

| Enzyme | Abbreviation | Function | Organism Type |

| This compound tRNA-guanine transglycosylase | aTGT | Catalyzes the exchange of guanine-15 for preQ₀ in the tRNA polynucleotide chain. ebi.ac.ukpdx.edunih.gov | All Archaea |

| This compound Synthase | ArcS | Catalyzes the final amidation of tRNA-bound preQ₀ to form this compound. nih.govresearchgate.netnih.gov | Euryarchaeota |

| GAT-QueC fusion protein | GAT-QueC | Proposed to catalyze the final amidation step in organisms lacking ArcS. nih.govpdx.edunih.gov | Crenarchaeota |

| QueF-like protein | QueF-L | Proposed to catalyze the final amidation step in organisms lacking ArcS. nih.govresearchgate.netnih.gov | Crenarchaeota |

Enzymological Characterization of Archaeosine Modifying Enzymes

Archaeosine tRNA Guanine (B1146940) Transglycosylase (ArcTGT)

ArcTGT is the enzyme responsible for the initial step in this compound biosynthesis. It catalyzes the exchange of the guanine base at position 15 (G15) in the D-loop of most archaeal tRNAs with the precursor base 7-cyano-7-deazaguanine (preQ₀). nih.govnih.govnih.gov

Substrate Specificity and tRNA Recognition Mechanisms

The substrate recognition by ArcTGT is highly specific for the target guanine and its precise location within the tRNA molecule. Mutational studies have demonstrated that both the guanine base and its position at nucleotide 15 are strictly recognized by the enzyme. nih.gov Interestingly, ArcTGT does not appear to rely on the global L-shaped structure of the tRNA or the specific local conformation of the D-loop for its function. nih.gov

The C-terminal domain of ArcTGT, which includes a PUA (pseudouridine synthase and this compound transglycosylase) domain, is implicated in tRNA recognition. nih.gov This domain has a novel fold and is conserved in many RNA modification enzymes in both eukaryotes and archaea. nih.gov Structural studies of ArcTGT from Pyrococcus horikoshii show that the enzyme forms a dimer, with the C-terminal domains playing a potential role in binding the tRNA substrate. nih.gov

It is also noteworthy that once ArcS modifies the tRNA by forming tRNA-preQ₀-Lys, ArcTGT cannot exchange this modified base with guanine or preQ₀, indicating that the subsequent modification by ArcS prevents a reversal of the pathway. nih.govresearchgate.net

Table 1: Substrate Recognition Features of ArcTGT

| Feature | Requirement for ArcTGT Activity | Supporting Evidence |

|---|---|---|

| Target Base | Strictly requires Guanine. nih.gov | Mutational studies show loss of activity with other bases. nih.gov |

| Target Position | Strictly requires position 15 in the D-loop. nih.gov | Mutational studies confirm the positional requirement. nih.gov |

| Global tRNA Structure | The overall L-shaped structure is not essential. nih.gov | The enzyme can modify tRNAs with varied overall structures. nih.gov |

| D-loop Conformation | The specific local conformation of the D-loop is not a primary recognition element. nih.gov | The enzyme's activity is maintained despite variations in D-loop sequence and structure. nih.gov |

| Structural Perturbations | Mismatched nucleotides at the junction of the acceptor stem and D-arm can facilitate recognition. nih.gov | A minihelix with such mismatches serves as a good substrate. nih.gov |

| PUA Domain | The C-terminal PUA domain is implicated in tRNA binding. nih.gov | This domain is conserved in many RNA modification enzymes. nih.gov |

Catalytic Mechanism of Guanine Replacement and Cofactor Requirements (e.g., Magnesium Ion)

The catalytic mechanism of ArcTGT involves a base-exchange reaction that proceeds through a double-displacement mechanism. msu.ru A key catalytic residue, an aspartyl carboxylate, initiates a nucleophilic attack on the C1' of the ribose of the target guanosine (B1672433). msu.ruuni-marburg.de This results in the formation of a covalent enzyme-RNA intermediate and the cleavage of the N-glycosidic bond, releasing the guanine base. msu.ru Subsequently, the incoming preQ₀ base performs a nucleophilic attack on the same C1' carbon, leading to the formation of the modified preQ₀-containing tRNA. msu.ru

The active site of ArcTGT contains highly conserved residues that are crucial for catalysis and substrate recognition. uni-marburg.de In Pyrococcus horikoshii ArcTGT, these include Asp95, Asp130, Gln169, Gly196, and the catalytic nucleophile Asp249. uni-marburg.de These residues have identical counterparts in the bacterial queuosine (B110006) TGT (QueTGT), highlighting a shared catalytic heritage. uni-marburg.de

Structural studies have revealed that the N-terminal catalytic domain of ArcTGT folds into an (α/β)₈ barrel, which houses the active site. nih.gov This domain also features a characteristic zinc-binding site, although the precise role of the zinc ion in catalysis is not fully elucidated. nih.gov Upon binding of the guanine or preQ₀ substrate, a previously disordered α-helix at the rim of the (α/β)₈ barrel becomes ordered, suggesting an induced-fit mechanism that properly orients the substrate for catalysis. nih.gov While the requirement for magnesium ions is not explicitly detailed in the provided context, the involvement of negatively charged phosphate (B84403) groups in the tRNA backbone and the nature of the enzymatic reaction make it plausible that divalent cations like Mg²⁺ could play a role in stabilizing the tRNA structure or the transition state, a common feature in many RNA-metabolizing enzymes.

This compound Synthase (ArcS)

Following the action of ArcTGT, this compound Synthase (ArcS) catalyzes the next step in the this compound biosynthesis pathway. In many euryarchaea, ArcS modifies the preQ₀-containing tRNA. nih.govresearchgate.netresearchgate.net

Substrate Specificity for preQ0-Modified tRNA and Nucleosides

Recent research has significantly expanded our understanding of the substrate specificity of ArcS. It was previously thought that ArcS exclusively recognized the preQ₀-modified tRNA as its substrate. However, studies have shown that ArcS exhibits a broader substrate range than initially believed. asiaresearchnews.com

Even more surprisingly, ArcS can utilize the preQ₀ nucleoside as a minimum substrate. asiaresearchnews.com Lysine (B10760008) transfer has been observed for the preQ₀ nucleoside, 5'-phosphate preQ₀ nucleotide, and 3'-phosphate preQ₀ nucleotide, but not for the free preQ₀ base. asiaresearchnews.com This discovery positions ArcS as a unique tRNA modification enzyme that can also act on a nucleoside. asiaresearchnews.com While the full tRNA structure is not essential, the presence of the D-arm structure has been shown to accelerate the lysine-transfer reaction, suggesting it still plays a role in efficient substrate recognition. nih.govresearchgate.netresearchgate.net

Table 2: Substrate Specificity of this compound Synthase (ArcS)

| Substrate | ArcS Activity | Key Findings |

|---|---|---|

| preQ₀-modified tRNA | Yes | The primary biological substrate. asiaresearchnews.comnii.ac.jp |

| preQ₀-containing RNA fragments | Yes | ArcS can modify fragments as small as 21 nucleotides, indicating the full tRNA structure is not required. asiaresearchnews.com |

| preQ₀ nucleoside | Yes | The minimum substrate for ArcS. asiaresearchnews.com |

| 5'-phosphate preQ₀ nucleotide | Yes | Demonstrates flexibility in substrate recognition beyond the nucleoside. asiaresearchnews.com |

| 3'-phosphate preQ₀ nucleotide | Yes | Further confirms that the phosphate group's position is not strictly critical. asiaresearchnews.com |

| preQ₀ base | No | The ribose moiety is essential for substrate recognition. asiaresearchnews.com |

Amino Acid Donor Specificity and Transferase Activity

The identity of the amino acid donor for ArcS varies among different archaeal species. In Methanococcus jannaschii, ArcS can utilize ammonium, asparagine, or glutamine as a nitrogen source to directly synthesize this compound. nii.ac.jp

However, in other euryarchaea such as Thermococcus kodakarensis, Thermoplasma acidophilum, and Methanosarcina acetivorans, ArcS specifically utilizes L-lysine as the amino acid donor. researchgate.netnii.ac.jp In these organisms, ArcS functions as a lysine transferase, catalyzing the formation of a preQ₀-lysine intermediate on the tRNA. nih.govresearchgate.netresearchgate.net This preQ₀-lysine adduct is then further processed by another enzyme, RaSEA (Radical S-adenosyl-L-methionine Enzyme for this compound formation), to yield the final this compound structure. nih.govresearchgate.netresearchgate.net In T. kodakarensis, ArcS forms a complex with RaSEA, and only this complex exhibits lysine-transfer activity. nii.ac.jp Free ArcS protein in this organism is inactive. nii.ac.jp

Catalytic Mechanism of Amidation/Lysine Transfer

The catalytic mechanism of ArcS depends on the specific amino acid donor it utilizes. For ArcS enzymes that use lysine, the reaction involves the transfer of the lysine molecule to the preQ₀ base in the tRNA. researchgate.netresearchgate.net The ε-amino group of lysine is added to the cyano group of preQ₀. researchgate.net This results in the formation of a preQ₀-lysine intermediate. researchgate.net

This intermediate is then the substrate for the radical SAM enzyme RaSEA. researchgate.net RaSEA is proposed to abstract a hydrogen atom from the ε-carbon of the lysine moiety. researchgate.net This activation facilitates a C-N bond cleavage, ultimately leading to the formation of this compound and 1-piperidine-6-carboxylic acid as a byproduct. researchgate.net The ArcS and RaSEA enzymes can be considered as the α-subunit (lysine transferase) and β-subunit (lyase) of the this compound synthase complex, respectively. researchgate.net

In the case of ArcS from organisms like M. jannaschii that directly produce this compound, the enzyme catalyzes an amidation reaction, adding an amino group from glutamine or another nitrogen source to the nitrile group of preQ₀ to form a formamidine (B1211174) group. researchgate.netresearchgate.net This represents a different catalytic strategy compared to the lysine-transfer mechanism.

Radical S-Adenosyl-L-Methionine Enzyme for this compound Formation (RaSEA)

In many Euryarchaeota, the final step in this compound (G+) biosynthesis is a complex process involving a specialized Radical S-Adenosyl-L-methionine (SAM) enzyme known as RaSEA (Radical SAM enzyme for this compound formation). researchgate.netnsf.govnih.gov This enzyme is crucial for the conversion of a precursor-modified tRNA into the mature G+-containing tRNA. nih.govnii.ac.jp

Previously, it was believed that this compound Synthase (ArcS) single-handedly catalyzed the conversion of tRNA containing 7-cyano-7-deazaguanine (preQ₀) to G+-tRNA. researchgate.netnih.gov However, recent research has revealed a more intricate mechanism where ArcS and RaSEA function together as a robust enzymatic complex. researchgate.netresearchgate.netresearchgate.net This complex effectively constitutes the true this compound synthase.

Within this complex, the two proteins have distinct, sequential roles and are considered the α-subunit (ArcS) and β-subunit (RaSEA) of the synthase, respectively. researchgate.netresearchgate.net

ArcS (α-subunit): The reaction is initiated by ArcS, which functions as a lysine transferase. researchgate.netresearchgate.net It catalyzes the transfer of L-lysine to the preQ₀ base already incorporated into the tRNA, forming a preQ₀-lysine adduct intermediate (preQ₀-Lys). nih.govnih.gov This initial step is essential for preparing the substrate for the subsequent radical-based reaction. nih.gov The formation of this tRNA-preQ₀-Lys intermediate also serves to prevent the reverse reaction by the this compound tRNA-guanine transglycosylase (ArcTGT). nih.gov

RaSEA (β-subunit): Following the action of ArcS, RaSEA, a radical SAM enzyme, engages the preQ₀-Lys-tRNA intermediate to complete the synthesis of this compound. researchgate.netnih.gov This functional partnership is critical, as the ArcS–RaSEA complex anaerobically converts the preQ₀-tRNA to G⁺-tRNA in the presence of both SAM and lysine. researchgate.net The vast majority of sequenced Euryarchaeota genomes contain homologs for both ArcS and RaSEA, suggesting this dual-enzyme pathway is the primary method for G+ synthesis in these organisms. nsf.gov

Table 1: Functional Roles of this compound Synthase Subunits

| Subunit | Enzyme Name | Catalytic Function | Substrate | Product |

| α-Subunit | ArcS | Lysine Transferase | preQ₀-tRNA, L-lysine | preQ₀-Lys-tRNA |

| β-Subunit | RaSEA | q0kN-tRNA Lyase | preQ₀-Lys-tRNA, S-Adenosyl-L-methionine | G+-tRNA |

The conversion of the preQ₀-Lys intermediate to the final G+ product is catalyzed by RaSEA and relies on classic radical SAM chemistry. nih.gov The enzyme uses a [4Fe-4S] cluster and SAM to generate a highly reactive 5'-deoxyadenosyl radical. nih.gov

The proposed mechanism involves the following key steps:

The ε-amino group of the lysine, previously added by ArcS, is attached to the cyano group of the preQ₀ base. nih.gov

RaSEA is then proposed to initiate the reaction by abstracting a hydrogen atom from the ε-carbon of the lysine moiety attached to the preQ₀. nsf.govnih.gov

This hydrogen abstraction activates the molecule, facilitating a subsequent C-N bond cleavage. nsf.govnih.gov

This cleavage event ultimately leads to the formation of the characteristic formamidine group of this compound (G+) and releases 1-piperidine-6-carboxylic acid as a byproduct. nsf.gov

Functional Interplay with ArcS as Subunits of this compound Synthase

Crenarchaeotal this compound Biosynthesis Enzymes

While the ArcS-RaSEA system is prevalent in Euryarchaeota, many species within the Crenarchaeota phylum that are known to contain G+ lack homologs for ArcS. nih.govnih.govpdx.edu Comparative genomic and biochemical studies have identified two distinct, non-homologous enzyme families that functionally replace ArcS in these organisms. nih.govacs.orgmdpi.com

One of the identified enzymes is GAT-QueC, a large, two-domain fusion protein. nih.govacs.org Analysis of its structure reveals an N-terminal domain homologous to class-II glutamine amidotransferases (GATase) fused to a C-terminal domain homologous to QueC, the enzyme that produces the preQ₀ precursor itself. nih.govcore.ac.uk

The GATase domain is characterized by its ability to catalyze the hydrolysis of glutamine, which generates ammonia (B1221849). nih.govcore.ac.uk This ammonia is then utilized by the QueC domain to transfer an amido group to the nitrile of the preQ₀ precursor, forming the final G+ modification. nih.govcore.ac.uk The fusion of these two domains into a single polypeptide provides a self-contained system for the final step of this compound biosynthesis, making GAT-QueC a natural candidate for the missing synthase in these crenarchaeal species. nih.govcore.ac.uk

Table 2: Domain Functions in the GAT-QueC Fusion Protein

| Domain | Homology | Catalytic Function | Role in this compound Synthesis |

| N-terminal Domain | Class-II Glutamine Amidotransferase (GATase) | Hydrolyzes glutamine to produce ammonia | Provides the nitrogen source for the amidation reaction |

| C-terminal Domain | QueC | Amido-group transfer | Catalyzes the addition of the amido group to preQ₀-tRNA |

The second enzyme family found to replace ArcS in Crenarchaeota is the QueF-like proteins. nih.govmdpi.com These enzymes are homologs of the bacterial enzyme QueF, which is involved in the biosynthesis of a related modified nucleoside, queuosine. mdpi.com Bacterial QueF is an NADPH-dependent reductase that reduces preQ₀ to 7-aminomethyl-7-deazaguanine (preQ₁). mdpi.com

Despite the homology, there are critical differences in the crenarchaeal QueF-like enzymes. core.ac.uk They lack the signature motifs required for binding the NADPH cofactor, indicating a different catalytic mechanism. core.ac.uk Biochemical studies of QueF-like from Pyrobaculum calidifontis have demonstrated its function as an amidinotransferase that converts preQ₀-tRNA directly to G+-tRNA. nih.govnih.gov

A key characteristic of QueF-like is its nitrogen source. Unlike GAT-QueC which generates its own ammonia from glutamine, QueF-like enzymes utilize free ammonia from the cellular environment for the amidation reaction. pdx.edu Research has shown that while glutamine and asparagine were tested as potential nitrogen sources, QueF-like can only use free ammonia to produce the this compound-tRNA product. pdx.edu This makes QueF-like the first known example of a nucleic acid binding enzyme within the Tunneling-fold superfamily. pdx.edu

Table 3: Comparison of QueF-like and Bacterial QueF Enzymes

| Feature | QueF-like (Crenarchaeota) | Bacterial QueF |

| Function | This compound (G+) synthesis | Queuosine (Q) precursor synthesis |

| Reaction | Amidation of preQ₀-tRNA | Reduction of free preQ₀ |

| Substrate | preQ₀-modified tRNA | Free preQ₀ base |

| Cofactor | None (lacks NADPH binding site) | NADPH |

| Nitrogen Source | Free ammonia | Not applicable (reduction reaction) |

Functional Significance of Archaeosine in Cellular Biology

Contributions to tRNA Structural Integrity

Archaeosine directly enhances the stability of the crucial G15-C48 Levitt base pair. nih.govnih.gov This tertiary interaction assumes a reverse Watson-Crick (RWC) geometry, which is critical for bringing the two helical domains of the tRNA together. nih.govmdpi.com Quantum mechanics calculations and computational studies have revealed that the hydrogen bonds in the Levitt base pair are significantly stronger when this compound is present at position 15 compared to an unmodified guanine (B1146940). nih.govnih.gov The this compound modification induces a redistribution of electron density that effectively stabilizes the RWC geometry. nih.govnih.gov This chemical modification serves a role analogous to the binding of a magnesium ion at G15 in cytosolic tRNAs, representing a convergent evolutionary strategy for stabilizing this critical tertiary interaction. nih.govmdpi.comnih.gov

A defining feature of this compound is its formamidine (B1211174) group, which carries a formal positive charge at physiological pH. researchgate.netnih.gov This positive charge is believed to be a key factor in tRNA stabilization through favorable electrostatic interactions. nih.govnih.gov It has been proposed that the positively charged formamidine group interacts with the negatively charged phosphate (B84403) backbone of the tRNA in its vicinity, creating stabilizing coulombic interactions. nih.govpdx.edu Furthermore, the electron-withdrawing nature of the formamidine moiety strengthens the hydrogen bonds within the G15-C48 Levitt base pair, providing a distinct stabilization mechanism in addition to the electrostatic effect. nih.govnih.govpdx.edu

Reinforcement of Tertiary Base Pairs (e.g., G15-C48 Levitt Base Pair)

Impact on tRNA Stability and Maturation

The stabilizing influence of this compound is not uniform throughout the life of a tRNA molecule. Its impact is particularly pronounced during the early stages of tRNA maturation, especially in organisms adapted to extreme heat.

The enhanced stabilization that this compound provides to hypomodified tRNAs is particularly critical for thermophiles. nih.govasm.orgosti.gov In these organisms, tRNA transcripts must be protected from denaturation at high growth temperatures during the multi-step process of maturation and processing. nih.govosti.gov The finding that this compound's stabilizing effect is most potent in the context of unmodified tRNA transcripts suggests it plays a vital role in the early stages of tRNA processing. nih.govnih.govresearchgate.net By providing initial structural integrity, this compound ensures the nascent tRNA molecule maintains a proper conformation, allowing other modification enzymes to correctly recognize and act upon their substrate. nih.govasm.org The profound temperature-sensitive phenotype observed in T. kodakarensis mutants unable to synthesize this compound underscores this essential role in thermophily. nih.govnih.gov

Interactive Data Tables

Table 1: Research Findings on this compound's Stabilizing Effect

| Organism/System | Observation | Finding | Reference |

|---|---|---|---|

| Thermococcus kodakarensis | Deletion of genes for this compound synthesis (tgtA or arcS) | Results in a strong temperature-sensitive phenotype, indicating loss of thermophily. | nih.govnih.gov |

| Thermococcus kodakarensis | in vitro transcript of tRNA Gln | Presence of this compound (G+) increases the melting temperature (Tm). | researchgate.net |

| Methanosarcina mazei (mesophile) | Deletion of genes for this compound synthesis | No detectable phenotype, suggesting a less critical role at moderate temperatures. | nih.govnih.gov |

| General in vitro assays | Comparison of hypomodified vs. fully modified tRNA | This compound's stabilizing effect is much greater in otherwise unmodified tRNA transcripts. | nih.govasm.orgosti.govresearchgate.net |

| Computational Studies | Analysis of the G15-C48 Levitt base pair | Hydrogen bonds are stronger in this compound-modified tRNA due to the electron-withdrawing effect of the formamidine group. | nih.govpdx.edu |

Table 2: Compound Names Mentioned in the Article

| Compound Name | Abbreviation/Symbol |

|---|---|

| This compound | G+ |

| Guanine | G |

| Cytosine | C |

| 7-deazaguanosine (B17050) | - |

| 7-cyano-7-deazaguanine | preQ₀ |

Thermostabilization Effects in Hypomodified versus Fully Modified tRNAs

Phenotypic Consequences of this compound Deficiency

The biological significance of this compound (G+) is most clearly demonstrated by examining the consequences of its absence in different archaeal species. Genetic studies involving the disruption of this compound biosynthesis genes have revealed that the phenotypic outcomes are heavily dependent on the organism's optimal growth temperature.

Temperature-Sensitive Phenotypes in Hyperthermophilic Archaea (e.g., Thermococcus kodakarensis)

In hyperthermophilic archaea, which thrive in extremely high temperatures, this compound is critical for survival. nih.gov Studies on the hyperthermophile Thermococcus kodakarensis have shown that the loss of this compound results in a pronounced temperature-sensitive phenotype. researchgate.netnih.govosti.gov Researchers created deletion mutants by targeting genes essential for this compound biosynthesis, such as tgtA (encoding tRNA-guanine transglycosylase, which inserts the precursor preQ₀) and arcS (encoding this compound synthase, which completes the modification). nih.govnih.gov

While these mutant strains grow similarly to the wild-type at permissive temperatures (e.g., 70°C), their growth is severely impaired at higher, more optimal temperatures for the wild-type, such as 85°C and 95°C. nih.govresearchgate.net At 95°C, the growth of the this compound-deficient mutants is almost completely arrested. nih.gov This demonstrates that this compound is not essential for the viability of T. kodakarensis at lower temperatures but becomes indispensable for growth at the high temperatures characteristic of its natural habitat. nih.govnih.gov The inability to synthesize this single modified nucleoside leads to profound deficiencies in the organism's thermophily. nih.govpdx.edu

Interactive Data Table: Growth of T. kodakarensis Strains

The table below summarizes the observed growth phenotypes for wild-type (TS559) and this compound-deficient (ΔtgtA, ΔarcS) strains of T. kodakarensis at various temperatures.

| Strain | Genotype | Growth at 70°C | Growth at 85°C | Growth at 95°C |

| TS559 | Wild-Type | Normal | Normal | Normal |

| ΔtgtA | No G+ at position 15 | Normal | Severely Impaired | No Growth |

| ΔarcS | preQ₀ at position 15 | Normal | Impaired | No Growth |

Data sourced from studies on T. kodakarensis growth under different temperature conditions. nih.govresearchgate.net

Implications for Cellular Fitness

The contrasting phenotypes of this compound-deficient mutants in hyperthermophiles and mesophiles highlight the environment-dependent role of this modification in cellular fitness. nih.govosti.gov For T. kodakarensis, the inability to grow at high temperatures represents a major loss of biological fitness, as it prevents the organism from thriving in its optimal environment. nih.gov The structural stability that this compound imparts to tRNA is crucial to withstand thermal denaturation at temperatures that would otherwise unfold the molecule. researchgate.netosti.gov

Conversely, for M. mazei, the absence of this compound has no discernible impact on fitness under the conditions tested. nih.gov This indicates that other post-transcriptional modifications and the inherent structure of its tRNA are sufficient for stability and function at mesophilic temperatures. These findings demonstrate how small changes in the stability of essential molecules like tRNA can translate into significant changes in the biological fitness of an organism, particularly when that organism lives at the edge of biochemical stability. nih.govosti.gov

Broader Implications for Translational Fidelity and Efficiency

The location of a modified nucleoside in tRNA often provides clues to its function. Many modifications in the anticodon loop, such as queuosine (B110006) at the wobble position (position 34), directly influence translational fidelity and efficiency by modulating codon-anticodon interactions. nih.govnih.govresearchgate.net

This compound, however, is located at position 15 in the D-loop, a region critical for maintaining the L-shaped tertiary structure of tRNA. nih.govontosight.aioup.com Its primary role is therefore considered to be structural stabilization rather than direct participation in the decoding process at the ribosome. nih.govnih.gov Computational studies have shown that this compound strengthens the crucial Levitt base pair (G15-C48), a key tertiary interaction that holds the D-loop and T-loop together. nih.govasm.org

Emerging Roles Beyond tRNA (e.g., in Viral and Bacterial DNA Modification)

While this compound is a hallmark modification of archaeal tRNA, recent discoveries have revealed that the 7-deazaguanine (B613801) core structure is also utilized in surprising new contexts, namely the modification of viral and bacterial DNA. nih.gov Research has uncovered that some bacteriophages have evolved to incorporate deazaguanine derivatives, including this compound itself, into their genomic DNA. asm.orgtandfonline.com

Specifically, the DNA of Escherichia phage 9g has been found to contain dG+, the deoxy-version of this compound. asm.org This hypermodification is generated by a set of phage-encoded enzymes that are homologous to those in the archaeal this compound biosynthesis pathway. asm.org The proposed function of this DNA modification is to protect the phage genome from the host bacterium's defense mechanisms, such as restriction enzymes, which would otherwise recognize and cleave the foreign DNA. researchgate.netasm.org This discovery demonstrates a fascinating example of molecular crosstalk between RNA and DNA modification pathways and expands the known biological roles of this compound-related compounds beyond their canonical function in tRNA stabilization. tandfonline.com

Advanced Methodologies in Archaeosine Research

Genetic Perturbation Techniques

Genetic manipulation, particularly in model archaeal organisms, has provided profound in vivo insights into the function of archaeosine. By disrupting the genes responsible for its synthesis, researchers can observe the resulting physiological and phenotypic consequences.

Targeted gene deletion is a precise approach to disrupt the this compound biosynthetic pathway and study its effects. This methodology involves creating mutant strains of archaea that lack one or more key enzymes required for G+ synthesis. In the hyperthermophilic archaeon Thermococcus kodakarensis and the mesophilic archaeon Methanosarcina mazei, researchers have successfully targeted and deleted two critical genes: tgtA and arcS. nih.govpdx.edu

The tgtA gene encodes the archaeal tRNA-guanine transglycosylase (aTGT), the enzyme that exchanges the guanine (B1146940) at position 15 of the tRNA with the precursor 7-cyano-7-deazaguanine (preQ₀). nih.govnih.gov The arcS gene encodes this compound synthase, which catalyzes a subsequent step in the pathway. nih.govpdx.edu

Deletion of tgtA results in a strain with no modification at position 15, while deletion of arcS leads to the accumulation of the preQ₀ precursor in the tRNA. nih.govnih.gov Studies on these knockout strains revealed that the loss of this compound in the hyperthermophile T. kodakarensis leads to a pronounced temperature-sensitive phenotype, demonstrating its importance for survival at high temperatures. nih.govasm.orgasm.org In contrast, the deletion of the corresponding gene in the mesophile M. mazei produced no detectable growth phenotype under various conditions, suggesting the role of this compound is most critical in organisms adapted to extreme environments. nih.govasm.org

| Gene Knockout | Organism | Disrupted Enzyme | Key Phenotypic Finding |

|---|---|---|---|

| ΔtgtA | Thermococcus kodakarensis | tRNA-guanine transglycosylase (aTGT) | Strong temperature-sensitive phenotype; inability to grow at optimal high temperatures. nih.govasm.org |

| ΔarcS | Thermococcus kodakarensis | This compound Synthase (ArcS) | Temperature-sensitive phenotype; accumulation of preQ₀-modified tRNA. nih.govpdx.edu |

| ΔtgtA | Methanosarcina mazei | tRNA-guanine transglycosylase (aTGT) | No detectable growth phenotype under various stress conditions. nih.govasm.org |

Random mutagenesis is a powerful, unbiased approach for identifying genes associated with specific cellular functions. In the study of hyperthermophiles, this technique has been used to uncover genes crucial for thermotolerance. A notable study established a random mutagenesis system for T. kodakarensis using an artificial transposon, which inserts itself into the genome, disrupting gene function. oup.comnih.gov

Through phenotypic screening of the resulting mutants, researchers isolated strains that exhibited defective growth at supraoptimal temperatures (e.g., 93°C). oup.comnih.gov Subsequent analysis revealed that a significant number of these thermosensitive mutants had transposon insertions in genes responsible for tRNA modifications. oup.com Among the identified genes were those required for the biosynthesis of this compound, providing independent, phenotype-driven evidence for the critical role of this modification in cellular hyperthermotolerance. oup.comnih.gov This approach not only confirmed the importance of this compound but also highlighted the collective contribution of various tRNA modifications to the stability and function of RNA at extreme temperatures.

Targeted Gene Knockouts for Biosynthetic Pathway Disruption

Structural and Biophysical Characterization of tRNA and Enzyme Complexes

Biophysical techniques are essential for directly measuring the structural impact of this compound on tRNA and for characterizing the interactions between the tRNA substrate and the biosynthetic enzymes.

To directly quantify the stabilizing effect of this compound, researchers perform thermal denaturation studies on tRNA. These assays measure the melting temperature (Tm) of tRNA, which is the temperature at which half of the RNA molecules have unfolded. A higher Tm indicates greater structural stability.

| tRNA Source | Modification Status at Position 15 | Relative Thermal Stability (Tm) | Implication |

|---|---|---|---|

| Wild-Type (T. kodakarensis) | This compound (G+) | High | This compound is present and contributes to the high stability required for hyperthermophilic life. |

| ΔtgtA Mutant (T. kodakarensis) | Unmodified | Significantly Decreased oup.comnih.gov | The complete absence of modification at position 15 destabilizes the tRNA structure. |

| In vitro Transcript | This compound (G+) | Higher than unmodified | Isolates the stabilizing effect of G+ to a ~2-3 °C increase in Tm in otherwise unmodified tRNA. nih.gov |

| In vitro Transcript | Unmodified | Baseline | Represents the inherent stability of the unmodified tRNA transcript. |

A key challenge in studying the effect of a single modification is that tRNA isolated from cells contains a multitude of different modifications. To overcome this, researchers use a reductionist approach by preparing tRNA transcripts in vitro. nih.govasm.org This involves transcribing a specific tRNA gene from a DNA template, resulting in a "naked" tRNA transcript devoid of any modifications. nih.gov

These unmodified transcripts can then be used as substrates for purified biosynthetic enzymes to install specific modifications in a controlled manner. For instance, purified aTGT can be used to incorporate the precursor preQ₀ at position 15. Subsequently, the enzyme complex ArcS-RaSEA can be used to convert the preQ₀-modified tRNA into this compound-containing tRNA. nih.govresearchgate.net By comparing the biophysical properties, such as thermal stability, of the unmodified, preQ₀-modified, and this compound-modified tRNA transcripts, the precise structural contribution of each modification can be determined in isolation from all other variables. nih.govnih.govasm.org This methodology has shown that this compound provides a greater stabilizing effect in the context of an otherwise unmodified transcript, suggesting it plays a crucial role during the early phases of tRNA maturation in thermophiles. nih.govasm.org

tRNA Stability Assays (e.g., Thermal Denaturation Studies)

Enzymatic Activity and Kinetics Assays

Enzyme assays are laboratory methods used to measure the rate of an enzymatic reaction and are vital for studying enzyme kinetics. wikipedia.org These assays can be continuous, where the reaction is monitored in real-time, or discontinuous, where samples are taken at intervals. tipbiosystems.com For the this compound pathway, kinetic assays are used to determine the substrate specificity, catalytic efficiency, and reaction mechanisms of enzymes like aTGT and ArcS. researchgate.netamsbio.com

For example, kinetic analysis of the ArcS enzyme from T. kodakarensis was instrumental in discovering its novel lysine-transfer activity. researchgate.netresearchgate.net Researchers determined the kinetic parameters (K_m and k_cat) for the substrates, including the preQ₀-modified tRNA and lysine (B10760008). researchgate.net These studies revealed that ArcS first transfers a lysine molecule to the preQ₀ base on the tRNA, forming a previously unknown intermediate. researchgate.netasiaresearchnews.com This intermediate is then acted upon by a partner enzyme, a radical S-adenosyl-L-methionine (SAM) enzyme named RaSEA, to complete the formation of this compound. researchgate.net Such detailed kinetic characterization provides a deep understanding of the catalytic mechanism and the intricate interplay between the enzymes in this complex biosynthetic pathway. researchgate.netasiaresearchnews.com

Quantification of Reaction Products and Intermediate Compounds

Bioanalytical Techniques for Nucleoside Analysis

The accurate detection and quantification of this compound and its precursors from biological samples rely on sophisticated bioanalytical techniques. High-performance liquid chromatography and mass spectrometry are the cornerstones of these analyses.

Liquid chromatography-mass spectrometry (LC-MS) is a highly sensitive and specific method for the analysis of modified nucleosides. nih.gov In this compound research, LC-MS is used to analyze the nucleoside composition of tRNA digests. The technique separates the nucleosides via liquid chromatography, and the mass spectrometer then provides a mass-to-charge ratio (m/z) for each compound, allowing for their unambiguous identification. nih.govresearchgate.net

For example, in the analysis of tRNA from Thermococcus kodakarensis strains, LC-MS was used to create extracted ion chromatograms for this compound (m/z 325.1257) and the preQ₀ nucleoside (m/z 308.0994). nih.gov This allowed for the clear demonstration that a strain with a deleted arcS gene accumulated preQ₀ and lacked this compound. nih.gov Similarly, LC-MS analysis of reaction products catalyzed by MjTgtA2 provided a parent ion of m/z 325.1, consistent with this compound. researchgate.net

High-performance liquid chromatography (HPLC) is a fundamental technique for the separation and quantification of nucleosides from complex mixtures. ijpsjournal.com In the context of this compound research, HPLC is often used to confirm the modification state of tRNA after in vitro reactions or to analyze the nucleoside content of tRNA isolated from different organisms. nih.govresearchgate.net

HPLC analysis of digested and dephosphorylated tRNA allows for the separation of different nucleosides based on their chemical properties, which results in distinct retention times. For instance, in the analysis of in vitro reactions, a product peak with a retention time of 17.9 minutes was identified as this compound, which was distinct from the preQ₀ peak at 17.1 minutes. researchgate.net While HPLC provides quantitative data, its combination with mass spectrometry (LC-MS) is often required for definitive identification of the separated compounds. pdx.edu

Table 3: Bioanalytical Techniques for this compound Analysis

| Technique | Principle | Application in this compound Research | Citations |

|---|---|---|---|

| LC-MS | Separates compounds by liquid chromatography and identifies them by their mass-to-charge ratio. | Definitive identification and quantification of this compound and its precursors in tRNA digests. | nih.govresearchgate.net |

| HPLC | Separates compounds in a liquid mobile phase based on their interaction with a solid stationary phase. | Quantification of the components of this compound biosynthesis and confirmation of tRNA modification status. | nih.govresearchgate.netpdx.edu |

Liquid Chromatography-Mass Spectrometry (LC-MS)

Computational and Comparative Genomics Approaches

The advent of large-scale genome sequencing has enabled powerful computational and comparative genomics approaches to be applied to the study of this compound biosynthesis. These methods have been particularly fruitful in identifying new enzymes and understanding the evolutionary distribution of the this compound pathway.

Comparative genomics has been a key strategy for discovering "missing" enzymes in the this compound biosynthetic pathway, especially in organisms that were known to produce this compound but lacked identifiable homologs of known biosynthetic enzymes. nih.govtheseed.org By analyzing the co-occurrence of genes and their clustering on the chromosome across many different archaeal genomes, researchers can predict the function of uncharacterized genes. theseed.orgacs.orgnih.gov

This approach led to the identification of two new families of enzymes that can functionally replace ArcS in Crenarchaeota. nih.govacs.org One of these is the GAT-QueC family, a two-domain protein with a glutamine amidotransferase domain and a domain similar to QueC, an enzyme involved in the synthesis of the preQ₀ precursor. nih.govacs.org The other is the QueF-like family, which is homologous to a bacterial enzyme. nih.govacs.org

Furthermore, computational methods are used to predict the three-dimensional structures of these newly identified enzymes and compare them to known structures. For example, homology modeling of QueF-like sequences revealed structural similarities to the C-terminal domain of known QueF enzymes. nih.gov These computational predictions are then typically validated through experimental work, such as heterologous expression of the identified genes and in vitro enzymatic assays. nih.govnih.gov

Table 4: Computationally Identified Enzyme Families in this compound Biosynthesis

| Enzyme Family | Predicted Function | Key Features | Citations |

|---|---|---|---|

| GAT-QueC | Functional replacement for ArcS in some Crenarchaeota. | Two-domain protein with glutamine amidotransferase and QueC-like domains. | nih.govacs.org |

| QueF-like | Functional replacement for ArcS in some Crenarchaeota. | Homologous to the bacterial enzyme QueF. | nih.govacs.org |

| TgtA and TgtA2 families | tRNA-guanine transglycosylases involved in this compound biosynthesis. | Classification into subfamilies based on domain architecture. | researchgate.nettheseed.org |

Phylogenetic Analysis of this compound Biosynthetic Genes

The biosynthesis of this compound (G⁺), a modified nucleoside unique to Archaea, involves a series of enzymatic steps. While the initial stages leading to the precursor 7-cyano-7-deazaguanine (preQ₀) are generally conserved, the final steps of the pathway exhibit remarkable diversity across different archaeal phyla, primarily between Euryarchaeota and Crenarchaeota. pdx.edunih.gov Phylogenetic analysis of the genes encoding the key enzymes in this pathway reveals distinct evolutionary strategies for producing this critical tRNA modification.

The core enzymes responsible for converting GTP to the intermediate preQ₀ include GTP cyclohydrolase I (encoded by folE), QueD, QueE, and QueC. researchgate.netnih.gov Following the synthesis of preQ₀, the base is inserted into tRNA at position 15 by the archaeal tRNA-guanine transglycosylase (arcTGT), an enzyme encoded by the tgtA gene. nih.govnih.gov The arcTGT enzyme is a signature of the this compound pathway. pdx.edu

The primary divergence in the biosynthetic pathway occurs in the final conversion of preQ₀-tRNA to G⁺-tRNA. In most Euryarchaeota, this transformation is catalyzed by this compound Synthase (ArcS). pdx.edunih.gov Recent studies have shown that ArcS in several euryarchaeal species, including Thermococcus kodakarensis, functions as part of a complex. nih.govnih.gov ArcS first catalyzes a lysine-transfer reaction to create a preQ₀-lysine intermediate on the tRNA. nih.govasiaresearchnews.com This intermediate is then converted to this compound by a partner enzyme, a radical S-adenosyl-L-methionine (SAM) enzyme named RaSEA (Radical SAM enzyme for this compound Formation). nih.govasiaresearchnews.com Therefore, in these organisms, ArcS and RaSEA act as the α and β subunits of the this compound synthase complex, respectively. nih.gov

Conversely, a majority of Crenarchaeota that are known to produce this compound lack the arcS gene. pdx.edunih.govnih.gov Comparative genomic studies have identified two distinct, non-homologous enzyme families that functionally replace ArcS in these organisms. pdx.edunih.govebi.ac.uk These two families, GAT-QueC and QueF-like, have an inverse distribution with ArcS and with each other. pdx.edupdx.edu

GAT-QueC : This is a two-domain protein family featuring an N-terminal glutamine amidotransferase (GAT) domain fused to a domain homologous to QueC, the enzyme that produces preQ₀. pdx.edunih.govebi.ac.uk

QueF-like (QueF-L) : This family is homologous to the bacterial enzyme QueF, which is typically involved in queuosine (B110006) biosynthesis where it reduces preQ₀. pdx.edunih.gov However, the crenarchaeal QueF-like enzyme has evolved to catalyze the amidation of preQ₀-tRNA to form this compound, a different chemical transformation than its bacterial homolog. nih.govnih.gov

The phylogenetic distribution of these key terminal enzymes underscores the evolutionary divergence in this compound synthesis between the major archaeal phyla. While Euryarchaeota predominantly rely on the ArcS-RaSEA system, Crenarchaeota have adopted alternative solutions with the GAT-QueC or QueF-like enzymes to complete the synthesis of this compound. pdx.edunih.gov

Table 1: Phylogenetic Distribution of Key this compound Biosynthetic Genes

| Gene/Enzyme Family | Function in this compound Pathway | Predominant Phylum | Notes |

|---|---|---|---|

| arcTGT (tgtA) | Inserts preQ₀ base into tRNA | Universal in G⁺-containing Archaea | A signature enzyme for the this compound pathway. pdx.edunih.gov |

| ArcS | Catalyzes the final amidation step (often via a lysine adduct) | Euryarchaeota | Lacks key catalytic residues of arcTGT; often forms a complex with RaSEA. nih.govresearchgate.net |

| RaSEA | Converts preQ₀-lysine-tRNA intermediate to G⁺-tRNA | Euryarchaeota | A radical SAM enzyme that forms a complex with ArcS. nih.govasiaresearchnews.com |

| GAT-QueC | Alternative enzyme for the final amidation step | Crenarchaeota | A fusion protein with GAT and QueC homologous domains. pdx.edunih.gov |

| QueF-like (QueF-L) | Alternative enzyme for the final amidation step | Crenarchaeota | Homologous to bacterial QueF but catalyzes amidation instead of reduction. pdx.edunih.gov |

Chemical Synthesis Approaches for this compound and its Biosynthetic Intermediates

The complex structure of this compound has made its chemical synthesis a significant challenge. The development of synthetic routes is crucial for producing pure samples for biochemical and structural studies. Research has focused on the total synthesis of this compound itself, as well as its key biosynthetic precursors, preQ₀ (7-cyano-7-deazaguanine) and the preQ₀-nucleoside.

A practical synthetic pathway to this compound often begins with the synthesis of the preQ₀-nucleoside. lookchem.com One established method involves the glycosylation of a protected 7-cyano-7-deazaguanine base with a protected ribose derivative. For instance, a protected chloro-ribose unit can be coupled with the nucleobase to form the desired β-ribofuranoside, which after deprotection yields the preQ₀-nucleoside. rsc.orgnih.gov An optimized β-selective Mitsunobu reaction has also been effectively used for this glycosylation step. lookchem.com

Once the preQ₀-nucleoside is obtained, the critical step is the conversion of the 7-cyano group into the formamidine (B1211174) moiety of this compound. A successful and practical method to achieve this involves a two-step process:

Addition of hydroxylamine (B1172632) to the cyano group of the preQ₀-nucleoside. lookchem.com

Subsequent palladium-catalyzed hydrogenation of the resulting intermediate to yield this compound. lookchem.com

This approach has been shown to be an efficient route for preparing this compound. lookchem.com An earlier total synthesis also used the preQ₀-nucleoside as the starting material, converting the nitrile to an amidine via treatment with methanolic hydrogen chloride followed by ammonolysis, providing the first total synthetic access to this compound. rsc.org

In addition to this compound and the preQ₀-nucleoside, chemical synthesis has also been applied to produce other biosynthetic intermediates. Notably, the preQ₀-nucleoside-lysine adduct, which was identified as an intermediate in the euryarchaeal biosynthetic pathway, has been successfully synthesized. asiaresearchnews.comgifu-u.ac.jp This synthesis was instrumental in confirming its role in the enzymatic conversion to this compound by the ArcS-RaSEA complex. nih.govgifu-u.ac.jp

The in vitro enzymatic synthesis of the this compound precursor base, preQ₀, from guanosine-5'-triphosphate (GTP) has also been achieved in four successive enzymatic steps, elucidating the complete deazapurine biosynthetic pathway. nih.govacs.org This chemoenzymatic approach involves the conversion of GTP to 7-carboxy-7-deazaguanine (B3361655) (CDG), which is then converted to preQ₀ in an ATP-dependent reaction with ammonia (B1221849) as the nitrogen source. nih.govacs.org

Table 2: List of Compounds

| Compound Name | Abbreviation/Synonym |

|---|---|

| This compound | G⁺, 7-formamidino-7-deazaguanosine |

| 7-cyano-7-deazaguanine | preQ₀ |

| preQ₀-nucleoside | 7-cyano-7-deazaguanosine |

| Guanine | G |

| Guanosine-5'-triphosphate | GTP |

| This compound tRNA-guanine transglycosylase | arcTGT |

| This compound Synthase | ArcS |

| Radical SAM enzyme for this compound Formation | RaSEA |

| Glutamine amidotransferase | GAT |

| 7-aminomethyl-7-deazaguanine | preQ₁ |

| Queuosine | Q |

| 7-carboxy-7-deazaguanine | CDG |

| Lysine | |

| Hydroxylamine |

Future Directions and Research Challenges

Unraveling Undiscovered Biosynthetic Modalities and Enzyme Systems

The known biosynthetic pathway to archaeosine (G+) involves the conversion of the precursor 7-cyano-7-deazaguanine (preQ0), which is inserted into tRNA by the enzyme tRNA-guanine transglycosylase (arcTGT). nih.govmdpi.com In Euryarchaeota, this is followed by the action of this compound Synthase (ArcS). nih.govmdpi.com However, a significant number of Crenarchaeota that contain this compound in their tRNA lack the gene for ArcS. nih.govacs.org This strongly suggests the existence of alternative, yet to be discovered, enzyme systems for this compound synthesis.

Comparative genomics has identified two protein families that are likely functional replacements for ArcS in these organisms: GAT-QueC and QueF-like proteins. nih.govacs.orgpdx.edu The GAT-QueC family possesses a glutamine amidotransferase domain fused to a domain similar to QueC, an enzyme involved in the production of preQ0. nih.govpdx.edu The QueF-like family is homologous to a bacterial enzyme that reduces preQ0. nih.govpdx.edu Biochemical studies have confirmed that these families can indeed catalyze the formation of this compound in a laboratory setting. acs.org Further research is needed to fully characterize these novel enzyme systems and understand their distribution and evolution across the archaeal domain. The fact that some organisms possessing the necessary genes for the G+ pathway still lack any of the three known enzymes for its final formation points to the likelihood of at least one more undiscovered enzyme involved in this critical modification. nih.gov The exploration of the microbial biodiversity, particularly in extreme environments like the Greenland Ice Sheet, holds the promise of uncovering novel biosynthetic gene clusters and enzymes. frontiersin.org

Detailed Mechanistic Elucidation of Complex Enzyme Systems (e.g., ArcS-RaSEA Interactions)

Recent discoveries have revealed a greater complexity in the this compound biosynthetic pathway than previously understood. In many Euryarchaeota, ArcS does not act alone but forms a complex with a radical S-adenosyl-L-methionine (SAM) enzyme known as RaSEA (Radical SAM enzyme for this compound formation). researchgate.netnih.gov In this partnership, ArcS functions as the α-subunit, transferring a lysine (B10760008) to the preQ0 in tRNA, creating a preQ0-lysine intermediate. researchgate.netasiaresearchnews.comresearchgate.net RaSEA then acts as the β-subunit, a lyase that converts this intermediate into the final this compound product. researchgate.netnih.govresearchgate.net

However, earlier in vitro studies with ArcS from Methanocaldococcus jannaschii suggested that the enzyme could produce this compound from preQ0 by itself. nih.gov This discrepancy highlights the need for further biochemical and structural investigations to clarify the mechanistic details of the ArcS/RaSEA interaction and to determine if the dependence of ArcS on RaSEA is universal across all Euryarchaeota. nih.gov Understanding the precise molecular interactions, substrate recognition, and catalytic mechanisms of this and other enzyme systems, such as the multisite-specific this compound tRNA-guanine transglycosylase (ArcTGT) found in Thermoplasma acidophilum which can modify tRNA at both positions 13 and 15, will be crucial. oup.com

Comprehensive Analysis of Physiological Roles Across Diverse Archaeal Lineages

The quasi-universal presence of this compound at position 15 in the dihydrouridine loop of archaeal tRNA suggests a fundamental and conserved function. asm.orgosti.gov Its unique structure, featuring a positively charged formamidine (B1211174) group, led to the hypothesis that it plays a crucial role in stabilizing the tertiary structure of tRNA, particularly in hyperthermophiles. mdpi.comasm.orgresearchgate.net

Studies on the hyperthermophilic archaeon Thermococcus kodakarensis have provided strong evidence for this role. osti.govresearchgate.net Deletion of genes in the this compound biosynthetic pathway in this organism resulted in a pronounced temperature-sensitive phenotype, indicating that this compound is critical for survival at high temperatures. osti.govresearchgate.net In vitro assays confirmed that this compound imparts thermal stability to tRNA. osti.govresearchgate.net

Exploration of Interplay with Other tRNA Modifications in the Context of Cellular Function

Transfer RNA molecules are hotspots for post-transcriptional modifications, which often work in concert to ensure proper tRNA structure and function. mdpi.com The presence of one modification can influence the introduction of another, creating a complex network of interactions. mdpi.com For instance, in Thermococcus kodakarensis, the presence of the m1A58 modification, catalyzed by TrmI, is required for the subsequent m5s2U54 modification. asm.org

This compound, located at the hinge region of the L-shaped tRNA, is thought to stabilize the molecule by strengthening the G15-C48 Levitt base pair. researchgate.netmdpi.com This stabilization effect is more pronounced in otherwise unmodified tRNA transcripts, suggesting its importance in the early stages of tRNA maturation. osti.govresearchgate.net Future research should focus on how this compound modification influences, or is influenced by, other modifications within the tRNA molecule. Understanding this interplay is crucial for a complete picture of how tRNA modifications collectively contribute to cellular processes like translation efficiency and stress response. researchgate.net

Applications in Synthetic Biology and Biotechnology, including Modified RNA and DNA Engineering

The unique properties of this compound and its biosynthetic enzymes present exciting opportunities in synthetic biology and biotechnology. The recent development of mRNA vaccines has highlighted the importance of modified nucleosides, such as pseudouridine (B1679824) and N1-methylpseudouridine, in enhancing the stability and efficacy of therapeutic RNAs. scientificinquirer.comeurekalert.org

The discovery that ArcS can utilize a nucleoside as a minimal substrate opens up new avenues for the enzymatic synthesis of modified nucleoside precursors for incorporation into custom RNA and even DNA molecules. scientificinquirer.comeurekalert.org Engineered bacteria could be programmed to produce these modified nucleosides or even to directly incorporate them into therapeutic RNAs. nih.gov Furthermore, the ability to synthesize and assemble large DNA constructs, from gene circuits to entire genomes, provides a powerful platform for metabolic engineering. nih.gov By introducing and manipulating the this compound biosynthetic pathway in heterologous systems, it may be possible to create novel biomolecules with enhanced stability or functionality for various applications, including the development of more robust therapeutic agents and the engineering of organisms for the production of valuable chemicals. nih.govnih.gov

Q & A

Q. Tables for Quick Reference

| Key Enzymes in this compound Biosynthesis |

|---|

| ArcTGT |

| ArcS |

| Common Experimental Models |

|---|

| T. acidophilum |

| T. kodakarensis |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。